molecular formula C17H15N3O3S2 B2533352 ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE CAS No. 391874-84-3

ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE

Cat. No.: B2533352
CAS No.: 391874-84-3
M. Wt: 373.45
InChI Key: UJELGLDLTWJYRC-UHFFFAOYSA-N
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Description

ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE is a thiadiazole derivative featuring a naphthalene-2-amido substituent and an ethyl acetate sulfanyl group. Thiadiazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one sulfur atom.

Properties

IUPAC Name

ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-2-23-14(21)10-24-17-20-19-16(25-17)18-15(22)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJELGLDLTWJYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted thiadiazole derivatives

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues of Thiadiazole Derivatives

The compound’s core structure aligns with several reported thiadiazole derivatives. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound : ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE Naphthalene-2-amido group at position 5; ethyl acetate sulfanyl group at position 2 C₁₇H₁₅N₃O₃S₂ (estimated) ~397.45 g/mol Bulky naphthalene group enhances lipophilicity; potential π-π interactions for bioactivity.
Analog 1 : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole Dual methylphenyl groups; methyl-sulfanyl linkers C₁₈H₁₆N₄S₄ 424.60 g/mol Butterfly conformation with near-planar thiadiazole and phenyl rings; crystallized in monoclinic system (a=16.8944 Å, β=96.084°).
Analog 2 : ETHYL 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO]ACETATE Amino group at position 5; ethyl acetate sulfanyl group C₆H₉N₃O₂S₂ 231.29 g/mol Simpler structure with high reactivity due to amino group; CAS 32418-24-7.
Analog 3 : ETHYL 2-((5-[2-(METHYLSULFANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL)SULFANYL)ACETATE Methylsulfanylphenyl group; oxadiazole core C₁₃H₁₄N₂O₃S₂ 310.39 g/mol Oxadiazole ring (O replaces S in thiadiazole) reduces electron density; CAS 338968-09-3.
Analog 4 : DIETHYL 2,2'-[1,3,4-THIADIAZOLE-2,5-DIYLBIS(THIO)]DIACETATE Dual ethyl acetate sulfanyl groups C₁₀H₁₄N₂O₄S₃ 346.42 g/mol Symmetric structure with enhanced solubility due to ester groups; CAS 75646-24-1.

Key Differences and Implications

Substituent Effects: The naphthalene-2-amido group in the target compound introduces steric bulk and aromaticity, likely enhancing binding to hydrophobic pockets in biological targets compared to smaller substituents (e.g., methylphenyl in Analog 1 or amino in Analog 2) . Amino groups (Analog 2) increase nucleophilicity and reactivity, making them prone to derivatization but less stable under acidic conditions .

Heterocycle Variations :

  • Replacing the thiadiazole core with oxadiazole (Analog 3) reduces sulfur content, altering electronic properties. Oxadiazoles generally exhibit lower thermal stability but improved metabolic resistance in vivo .

Crystallographic Behavior :

  • Analog 1 adopts a butterfly conformation with planar thiadiazole and phenyl rings, stabilized by weak intermolecular interactions (C–H···S, C–H···π) . Similar planar arrangements are expected in the target compound due to its conjugated naphthalene system.

Safety and Reactivity :

  • Analog 2’s safety data sheet (SDS) highlights standard handling precautions for thiadiazoles, including avoiding inhalation and skin contact . The target compound’s naphthalene moiety may introduce additional toxicity concerns due to polycyclic aromatic hydrocarbon (PAH) characteristics.

Biological Activity

Ethyl 2-{[5-(naphthalene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14N4O2S2
  • Molecular Weight : 342.42 g/mol
  • CAS Number : 84319-96-0

Synthesis

The synthesis of this compound involves multi-step reactions beginning from naphthalene derivatives and thiadiazole intermediates. The general synthetic route includes:

  • Formation of the thiadiazole ring via condensation reactions.
  • Introduction of the naphthalene amide group.
  • Esterification to obtain the final ethyl ester product.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. This compound has been tested against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL
Aspergillus niger64 µg/mL

These results suggest that the compound possesses moderate to strong activity against both bacterial and fungal pathogens.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This indicates potential applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production
A study conducted on RAW264.7 macrophages demonstrated that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in TNF-alpha production.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiadiazole structure may interfere with enzyme functions critical for pathogen survival.
  • Modulation of Immune Response : By affecting cytokine levels, the compound may alter immune responses in inflammatory conditions.
  • Cell Membrane Disruption : The lipophilic nature of the naphthalene moiety may facilitate penetration into microbial membranes, leading to cell lysis.

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